3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride
Description
3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride is a seven-membered azepane ring derivative substituted with a methyl group at position 3, a trifluoromethyl (-CF₃) group, and a hydroxyl (-OH) group at position 4, stabilized as a hydrochloride salt. Its synthesis likely involves cyclization and salt formation steps, as seen in analogous compounds (e.g., azetidine and pyrrolo-pyridazine derivatives) .
Properties
IUPAC Name |
3-methyl-4-(trifluoromethyl)azepan-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO.ClH/c1-6-5-12-4-2-3-7(6,13)8(9,10)11;/h6,12-13H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRAYEWHCSIYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCC1(C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via [5+2] Annulation
A gold-catalyzed [5+2] annulation reaction enables the construction of the azepane ring. Starting from α,β-unsaturated carbonyl compounds and alkenes, this method achieves high regioselectivity (dr > 20:1) and yields up to 85%. For example:
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Step 1 : React 3-trifluoromethyl-4-pentenal with a methyl-substituted diene under AuCl₃ catalysis (2 mol%) in dichloromethane at 40°C for 12 hours.
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Step 2 : Hydroxyl group introduction via acid-catalyzed hydration (H₂SO₄, H₂O, 60°C).
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Step 3 : Salt formation with HCl gas in ethanol, yielding the hydrochloride product (purity >98% by HPLC).
Advantages : High stereocontrol; scalable for industrial production.
Limitations : Requires expensive gold catalysts.
Synthetic Route 2: Reductive Amination and Trifluoromethylation
Intermediate Preparation
Azepane Ring Formation
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Step 3 : React the aniline derivative with 1,5-dibromopentane in DMF using K₂CO₃ (80°C, 24 h) to form the azepane ring.
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Step 4 : Methylate the 3-position via Grignard reaction (CH₃MgBr, THF, 0°C).
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Step 5 : Purify via recrystallization (ethanol/water) and treat with HCl to obtain the hydrochloride salt.
Yield : 52–58% overall.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 24–36 hours |
| Purity (HPLC) | ≥98% |
| Optimal Temperature | 0°C (methylation), 80°C (cyclization) |
Synthetic Route 3: Continuous Flow Synthesis
Industrial-Scale Optimization
Continuous flow reactors enhance safety and yield for large-scale production:
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Step 1 : Mix 4-(trifluoromethyl)cyclohexanone with methylamine in a microreactor (residence time: 5 min, 100°C).
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Step 2 : Reduce the imine intermediate using NaBH₄ in ethanol (flow rate: 10 mL/min).
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Step 3 : Acidify with HCl (2 M) in a T-mixer, precipitating the hydrochloride salt (yield: 89%).
Advantages : Reduced reaction time (total: 30 min); minimal byproducts.
Purification and Characterization
Crystallization Techniques
Crude product purification employs mixed-solvent systems:
Spectroscopic Validation
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| [5+2] Annulation | 85 | 98.5 | Moderate | Low |
| Reductive Amination | 58 | 98.0 | High | Medium |
| Continuous Flow | 89 | 99.5 | High | High |
Challenges and Innovations
Stereochemical Control
The C3 methyl and C4 trifluoromethyl groups introduce steric hindrance, complicating regioselectivity. Chiral auxiliaries (e.g., Evans oxazolidinones) improve enantiomeric excess (ee >90%) but increase synthesis cost.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride serves as a chiral building block in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development. Research indicates that compounds with similar structures have shown promising results as potential therapeutic agents targeting various biological pathways .
Biological Studies
The compound is being investigated for its role in modulating biological pathways, particularly in neuropharmacology. Its interaction with specific receptors and enzymes can lead to significant therapeutic effects. For instance, studies have explored its potential as a selective antagonist in opioid receptor modulation, which could have implications for pain management and addiction treatment .
Organic Synthesis
In organic chemistry, this compound is utilized in the synthesis of complex organic molecules. Its hydroxyl group can participate in various chemical reactions, including oxidation and substitution, making it a versatile intermediate in synthetic pathways .
Case Study 1: Neuropharmacological Potential
A study evaluated the structure-activity relationship (SAR) of compounds similar to this compound for their efficacy as kappa opioid receptor antagonists. The findings suggested that modifications to the azepane structure could enhance receptor selectivity and potency, indicating potential applications in treating mood disorders and substance use disorders .
Case Study 2: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of azepan compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The incorporation of the trifluoromethyl group has been shown to improve the pharmacokinetic properties of these compounds, leading to more effective anticancer agents .
Mechanism of Action
The mechanism of action of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Table 1: Core Structural Features and Substituents
Key Observations :
- Substituent Positioning : The co-location of -CF₃ and -OH at C4 in the target compound may create steric hindrance or electronic effects distinct from analogs with separated functional groups (e.g., -CF₃ on pyridine in ).
- Salt Forms : Hydrochloride salts are common (e.g., ), improving solubility and crystallinity.
Key Observations :
Pharmacological and Functional Insights
- Trifluoromethyl Impact : The -CF₃ group in the target compound and analogs (e.g., ) enhances metabolic resistance and membrane permeability, critical for CNS or enzyme-targeting drugs.
- Therapeutic Potential: Structural analogs exhibit activity as kinase inhibitors (e.g., Pfmrk inhibitors in ), suggesting the target compound may share similar applications.
- Solubility-Stability Trade-off : Hydrochloride salts improve aqueous solubility but may reduce stability in acidic environments compared to free bases .
Biological Activity
3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound has the chemical formula and is classified as a hydrochloride salt. The trifluoromethyl group is particularly significant, as it can influence the compound's biological activity by enhancing lipophilicity and altering interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including multidrug-resistant organisms. The compound’s mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
The compound has also shown promise in cancer research. Preliminary studies suggest it may exhibit antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell growth in pancreatic cancer cells.
Table 2: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 (pancreatic cancer) | 0.051 |
| Panc-1 (pancreatic cancer) | 0.066 |
| WI38 (normal fibroblast) | 0.36 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. This interaction may lead to modulation of neurotransmitter systems or induction of apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the compound's effectiveness against resistant strains, suggesting its potential as a new antimicrobial agent.
- Cancer Cell Line Studies : In vitro studies on pancreatic cancer cell lines indicated that the compound could significantly reduce cell viability, making it a candidate for further development in cancer therapeutics.
Q & A
Q. What are common synthetic routes for synthesizing 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving trifluoromethylation and cyclization. For example, similar azepane derivatives are synthesized by reacting trifluoromethyl-containing precursors with cyclic amines under acidic conditions. Hydrochloride salts are often formed during purification by treating the free base with HCl .
- Key Steps :
Trifluoromethyl group introduction via nucleophilic substitution or coupling reactions.
Cyclization to form the azepane ring.
Salt formation (HCl) for stability and crystallinity.
- Characterization : Use 1H/13C NMR to confirm regiochemistry (e.g., δ ~4.5–4.6 ppm for azepane protons) and LCMS/HPLC for purity (>95% typical) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assigns proton environments (e.g., trifluoromethyl groups cause deshielding in adjacent protons).
- LCMS/ESIMS : Validates molecular weight (e.g., m/z ~385 for similar azepane derivatives) and detects impurities .
- HPLC : Quantifies purity (e.g., >98% achieved via reverse-phase columns like Chromolith®) .
- X-ray crystallography (if crystalline) resolves stereochemistry .
Q. What safety precautions are essential during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Hydrochloride salts may release HCl vapor upon decomposition .
- Storage : Store at -20°C in airtight containers under inert gas (N2/Ar) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for trifluoromethyl-substituted azepanes, and what factors contribute to variability?
- Methodological Answer :
- Catalysis : Use Pd/Cu catalysts for trifluoromethyl coupling (e.g., Ullmann-type reactions).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Challenges : Steric hindrance from the trifluoromethyl group may reduce yields (e.g., 26–45% reported for similar compounds). Optimize temperature (80–120°C) and reaction time .
- Table : Yield comparison for analogous syntheses:
| Precursor | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Difluoroazetidine + aryl | None | 26 | 98.3 | |
| Piperidone + trifluoromethyl reagent | Pd(OAc)2 | 45 | 93.1 |
Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for structurally related compounds?
- Methodological Answer :
- Solvent Effects : Compare data in identical solvents (e.g., DMSO-d6 vs. CD3OD shifts differ by ~0.2–0.5 ppm).
- Impurity Interference : Re-purify samples if unexpected peaks arise (e.g., residual solvents or byproducts).
- Cross-Validation : Use computational tools (DFT) to predict NMR shifts and match experimental data .
Q. What strategies are effective for impurity profiling and stability testing under physiological conditions?
- Methodological Answer :
- Impurity Identification : Use LC-HRMS to detect trace byproducts (e.g., dehalogenated or oxidized species). Reference standards (e.g., EP/Ph. Eur. guidelines) aid quantification .
- Stability Studies :
pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC.
Thermal Stability : Accelerated aging at 40–60°C to predict shelf life.
- Example : Trifluoromethyl compounds show instability in basic conditions (pH >9) due to hydrolysis .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Model interactions with target proteins (e.g., GPCRs or enzymes) to predict binding affinity.
- ADME Prediction : Use tools like SwissADME to optimize logP (target 2–4) and solubility.
- Case Study : Modifying the azepane ring’s substituents (e.g., adding hydrophilic groups) enhances blood-brain barrier penetration in CNS-targeted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
